[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
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Overview
Description
4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to a pyrazole ring, along with a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while trifluoromethylation can be done using trifluoromethyl iodide in the presence of a base.
Formation of Pyrrolidinylmethanone Moiety: The final step involves the reaction of the substituted pyrazole with pyrrolidine and a suitable carbonyl source, such as acyl chloride or anhydride, to form the pyrrolidinylmethanone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It can be used as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANAMINE HYDROCHLORIDE
- 4-CHLORO-5-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE
Uniqueness
Compared to similar compounds, 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is unique due to the presence of the pyrrolidinylmethanone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClF3N3O |
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Molecular Weight |
281.66 g/mol |
IUPAC Name |
[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H11ClF3N3O/c1-16-8(10(12,13)14)6(11)7(15-16)9(18)17-4-2-3-5-17/h2-5H2,1H3 |
InChI Key |
ARXXOFYKTOVMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2CCCC2)Cl)C(F)(F)F |
Origin of Product |
United States |
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